4-(Tetrahydro-2h-pyran-4-yl)butan-2-amine
Beschreibung
4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine is a secondary amine featuring a tetrahydro-2H-pyran (THP) ring substituted at the 4-position with a butan-2-amine chain.
Eigenschaften
Molekularformel |
C9H19NO |
|---|---|
Molekulargewicht |
157.25 g/mol |
IUPAC-Name |
4-(oxan-4-yl)butan-2-amine |
InChI |
InChI=1S/C9H19NO/c1-8(10)2-3-9-4-6-11-7-5-9/h8-9H,2-7,10H2,1H3 |
InChI-Schlüssel |
SMMQPXQCPWNBCA-UHFFFAOYSA-N |
Kanonische SMILES |
CC(CCC1CCOCC1)N |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Reductive Amination Using Sodium Tris(acetoxy)borohydride
One of the most effective methods to synthesize derivatives related to 4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine involves reductive amination. This method uses sodium tris(acetoxy)borohydride as a mild reducing agent in dichloromethane at room temperature.
- Procedure: A mixture of a suitable aldehyde or ketone precursor (such as 4-formylbutan-2-one derivatives) and tetrahydro-2H-pyran-4-amine is stirred in dichloromethane. Sodium tris(acetoxy)borohydride is added to the reaction mixture, often with formaldehyde as an additional reagent to facilitate methylation steps.
- Outcome: The reaction proceeds smoothly at room temperature, yielding the target amine as a pale yellow oil or solid after purification by column chromatography.
- Yield: Reported yields are typically around 59% for intermediate products, with subsequent steps improving overall yield to 83% or higher for related compounds.
| Parameter | Details |
|---|---|
| Reducing agent | Sodium tris(acetoxy)borohydride |
| Solvent | Dichloromethane (CH2Cl2) |
| Temperature | Room temperature (20°C) |
| Reaction time | 2 hours to overnight |
| Purification method | Column chromatography (4:1 CH2Cl2:MeOH) |
| Typical yield | 59–83% |
Nucleophilic Aromatic Substitution with Tetrahydro-2H-pyran-4-amine
Another approach involves nucleophilic aromatic substitution (SNAr) reactions where tetrahydro-2H-pyran-4-amine acts as the nucleophile attacking activated aromatic halides or nitro-substituted benzenes.
- Procedure: For example, 2,5-dibromonitrobenzene or 4-fluoro-3-nitrobenzoate derivatives are reacted with tetrahydro-2H-pyran-4-amine in ethanol or other polar solvents, often with a base such as N-ethyl-N,N-diisopropylamine or Hunig's base.
- Conditions: Typically carried out in sealed tubes at elevated temperatures (e.g., 90°C) for extended periods (up to 18 hours).
- Outcome: The reaction yields substituted aniline derivatives bearing the tetrahydropyran moiety, which can be further transformed into the target amine.
- Yield: Moderate yields reported, e.g., 30.2% under certain conditions.
| Parameter | Details |
|---|---|
| Nucleophile | Tetrahydro-2H-pyran-4-amine |
| Electrophile | Activated aromatic halides (e.g., 4-fluoro-3-nitrobenzoate) |
| Solvent | Ethanol |
| Base | N-ethyl-N,N-diisopropylamine or Hunig's base |
| Temperature | 90°C |
| Reaction time | 18 hours |
| Yield | ~30% |
Protection and Deprotection Strategies
In multi-step syntheses, the amine group is often protected as a carbamate or other protecting group to prevent side reactions.
- Example: The amine is protected as a tert-butyl carbamate (Boc) derivative during intermediate steps.
- Deprotection: Acidic conditions such as treatment with hydrogen chloride in dioxane at room temperature for 12 hours efficiently remove the protecting group, yielding the free amine.
- Purification: Extraction and drying steps follow, with final purification by column chromatography or preparative thin-layer chromatography.
- Yields: Deprotection steps typically afford high yields (up to 83%).
Multi-Step Synthesis via Intermediate Formation
A representative multi-step synthesis involves:
- Formation of a substituted aniline intermediate by reaction of 2,5-dibromonitrobenzene with tetrahydro-2H-pyran-4-amine.
- Protection of the amine group with pivaloyl chloride to form pivalamide derivatives.
- Conversion of intermediates into the final amine through reduction and functional group transformations.
This approach is supported by detailed NMR and HRMS data confirming the structure and purity of intermediates and final products.
Summary Table of Key Preparation Methods
| Method | Key Reagents/Conditions | Yield (%) | Notes |
|---|---|---|---|
| Reductive amination with NaB(OAc)3H | Sodium tris(acetoxy)borohydride, CH2Cl2, RT | 59–83 | Mild conditions, high selectivity |
| SNAr with aromatic halides | Tetrahydro-2H-pyran-4-amine, EtOH, base, 90°C | ~30 | Moderate yield, requires elevated temp |
| Protection/deprotection | Boc protection, HCl in dioxane, RT, 12 h | Up to 83 | Efficient deprotection, high yield |
| Multi-step via pivalamide | Pivaloyl chloride, intermediate formation | Variable | Confirmed by NMR and HRMS |
Analytical Data Supporting Preparation
- Mass Spectrometry (MS): Molecular ion peaks consistent with expected molecular weights (e.g., m/e 235 for intermediates).
- Nuclear Magnetic Resonance (NMR): 1H NMR spectra show characteristic signals for tetrahydropyran ring protons and amine-linked methylene groups.
- Purification: Column chromatography and preparative TLC ensure high purity of final compounds.
- Melting Points: Reported melting points confirm compound identity and purity.
Analyse Chemischer Reaktionen
Types of Reactions
4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: It can be reduced to form alcohols or other reduced derivatives.
Substitution: The amine group can participate in nucleophilic substitution reactions, forming various substituted products.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions to facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in a variety of substituted amines or amides.
Wissenschaftliche Forschungsanwendungen
4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine has several applications in scientific research:
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: It serves as a building block in the synthesis of pharmaceutical compounds, including potential drug candidates.
Industry: The compound is used in the production of fine chemicals and as a precursor in the synthesis of various industrial products.
Wirkmechanismus
The mechanism of action of 4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine involves its interaction with molecular targets, such as enzymes and receptors. The amine group can form hydrogen bonds and ionic interactions with active sites, influencing the activity of the target molecules. The tetrahydropyran ring provides structural stability and can participate in hydrophobic interactions, enhancing the compound’s binding affinity and specificity .
Vergleich Mit ähnlichen Verbindungen
Comparison with Structural Analogues
Structural Variations and Key Features
The following compounds share the THP core but differ in substituents, amine positions, and functional groups:
Electronic and Steric Effects
- Fluorinated Analogues: 4,4,4-Trifluoro-2-(tetrahydro-2H-pyran-4-yl)butan-1-amine (C₉H₁₆F₃NO) incorporates three fluorine atoms, increasing electronegativity and lipophilicity. This enhances metabolic stability and membrane permeability compared to non-fluorinated amines .
Substituent Impact on Bioactivity
- Aromatic Substituents: (2R,4R)-2-Phenyltetrahydro-2H-pyran-4-amine (C₁₁H₁₅NO) introduces a phenyl group, enabling π-π stacking interactions in biological targets. This is absent in the target compound, which lacks aromaticity .
- Alkyl and Ether Chains: [(4-Ethyltetrahydro-2H-pyran-4-yl)methyl]amine (C₈H₁₇NO) and {[4-(2-Methoxyethyl)tetrahydro-2H-pyran-4-yl]methyl}amine (C₁₀H₁₉NO) feature alkyl/ether groups that modulate solubility. The methoxyethyl group in the latter enhances hydrophilicity, contrasting with the lipophilic butan-2-amine chain .
Amine Position and Reactivity
- Primary vs. Secondary Amines: N-Methyltetrahydro-2H-pyran-4-amine (C₆H₁₃NO) is a secondary amine, reducing nucleophilicity compared to primary amines like the target compound.
Biologische Aktivität
4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, structure-activity relationships (SAR), and relevant case studies.
Anticancer Activity
Research indicates that derivatives of compounds similar to 4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine exhibit significant anticancer properties. For instance, compounds incorporating tetrahydro-pyran moieties have been identified as inhibitors of the TGF-β type I receptor (ALK5), which plays a critical role in cancer progression and fibrosis. One study reported that a derivative with a tetrahydro-pyran structure inhibited ALK5 autophosphorylation with an IC50 of 25 nM, demonstrating strong potential for cancer treatment .
Antimicrobial Activity
The compound has also shown promise against various microbial strains. In a high-throughput screening study, related compounds demonstrated selective activity against Mycobacterium tuberculosis, indicating potential for development as an anti-tubercular agent . The SAR studies revealed that modifications to the tetrahydro-pyran structure can enhance antimicrobial efficacy while maintaining favorable physicochemical properties .
Structure-Activity Relationship (SAR)
The biological activity of 4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine is influenced by its structural components. Key findings from SAR studies include:
- Substitution Effects : The introduction of specific functional groups at various positions significantly alters the compound's activity. For example, the presence of a phenyl group at the 4-position was associated with modest activity against bacterial strains .
- Linkage Modifications : Alterations in the linkage between the tetrahydro-pyran moiety and other substituents (e.g., sulfonamide or amide linkages) affected both the biological activity and physicochemical properties, highlighting the importance of careful structural design in drug development .
Study on ALK5 Inhibition
A notable case study focused on a series of 4-(tetrahydro-2H-pyran-4-yl) derivatives designed as ALK5 inhibitors. Compound 12r exhibited strong inhibitory activity both in vitro and in vivo, with an oral bioavailability of 57.6%. This study underscores the therapeutic potential of these compounds in treating fibrotic diseases and cancers .
Anticancer Efficacy in Xenograft Models
In another investigation, a derivative of 4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine was tested in CT26 xenograft models. The results showed significant tumor growth inhibition without evident toxicity at doses of 30 mg/kg, further supporting its potential as an anticancer agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-(Tetrahydro-2H-pyran-4-yl)butan-2-amine, and how do reaction conditions influence yield and purity?
- Methodological Answer : Synthesis typically involves cyclization of precursors (e.g., 2,2-dimethyl-1,3-propanediol) under acidic conditions to form the tetrahydropyran ring, followed by reductive amination or nucleophilic substitution to introduce the amine group. Key factors include solvent choice (e.g., ethanol or THF), temperature control (e.g., -78°C for Boc protection steps), and catalysts (e.g., Pd(PPh₃)₂Cl₂ for coupling reactions). Purification often employs column chromatography or recrystallization .
- Data Considerations : Yields vary with precursor reactivity; for example, reductive amination of ketone intermediates may achieve ~60–80% purity without optimization .
Q. How can structural characterization of this compound be performed to confirm regiochemistry and stereochemistry?
- Methodological Answer : Use a combination of NMR (¹H/¹³C) to identify proton environments (e.g., distinguishing tetrahydropyran methylene protons at δ 1.5–2.0 ppm) and amine protons (δ 1.2–1.8 ppm). High-resolution mass spectrometry (HRMS) validates molecular weight, while X-ray crystallography resolves stereochemistry in crystalline derivatives. Computational tools (e.g., DFT) may predict stability of conformers .
Q. What are the standard protocols for assessing the compound’s stability under varying pH and temperature conditions?
- Methodological Answer : Conduct accelerated stability studies by incubating the compound in buffers (pH 3–10) at 25–60°C. Monitor degradation via HPLC or LC-MS, tracking parent peak area reduction. Hydrolytic stability of the tetrahydropyran ring is critical; basic conditions may induce ring-opening, while acidic conditions can protonate the amine .
Advanced Research Questions
Q. How can synthetic routes be optimized to address low yields in coupling reactions involving the tetrahydropyran moiety?
- Methodological Answer : Optimize palladium-catalyzed cross-coupling reactions by adjusting ligand ratios (e.g., PPh₃), solvent polarity (DMF vs. THF), and inert atmosphere (N₂/Ar). For example, tert-butyl carbamate protection of the amine improves coupling efficiency by reducing side reactions. Reaction monitoring via TLC or in-situ IR ensures intermediate stability .
- Data Contradictions : Some studies report higher yields with CuI co-catalysis in Sonogashira reactions, while others favor ligand-free conditions for scalability .
Q. What strategies are employed to study the compound’s interaction with biological targets (e.g., enzymes or receptors)?
- Methodological Answer : Use surface plasmon resonance (SPR) or isothermal titration calorimetry (ITC) to measure binding affinities. Radiolabeled analogs (e.g., ¹⁴C or ³H) enable pharmacokinetic profiling in vitro. Molecular docking simulations (e.g., AutoDock Vina) predict binding poses, validated by mutagenesis studies on target proteins .
- Case Study : Derivatives with para-methoxy substituents showed enhanced binding to serotonin receptors (Ki = 12 nM), attributed to hydrophobic interactions with the tetrahydropyran ring .
Q. How can computational modeling (e.g., QSAR) guide the design of analogs with improved pharmacokinetic properties?
- Methodological Answer : Develop QSAR models using descriptors like logP, polar surface area, and H-bond donor/acceptor counts. Predict blood-brain barrier permeability (e.g., via ADMETLab 2.0) and metabolic stability (CYP450 interactions). In silico screening identified fluorinated analogs with 3-fold higher bioavailability .
Q. What experimental approaches resolve contradictions in reported biological activity data for this compound?
- Methodological Answer : Replicate assays under standardized conditions (e.g., cell line selection, incubation time). Validate discrepancies using orthogonal methods: e.g., compare MTT assay cytotoxicity data with flow cytometry apoptosis markers. Batch-to-batch purity analysis (≥95% by HPLC) minimizes variability .
Tables of Key Data
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
